

In Vitro Susceptibility Testing Protocols for Baquiloprim: Application Notes for Researchers

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Compound of Interest

Compound Name: Baquiloprim

Cat. No.: B148455

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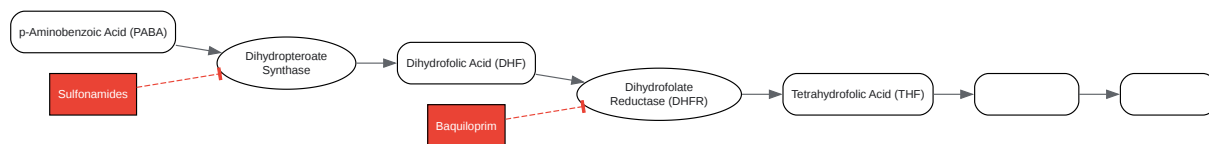
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **Baquiloprim**, a novel diaminopyrimidine antimicrobial agent. The information is intended to guide researchers in establishing reliable and reproducible methods for assessing the activity of this compound against relevant veterinary pathogens.

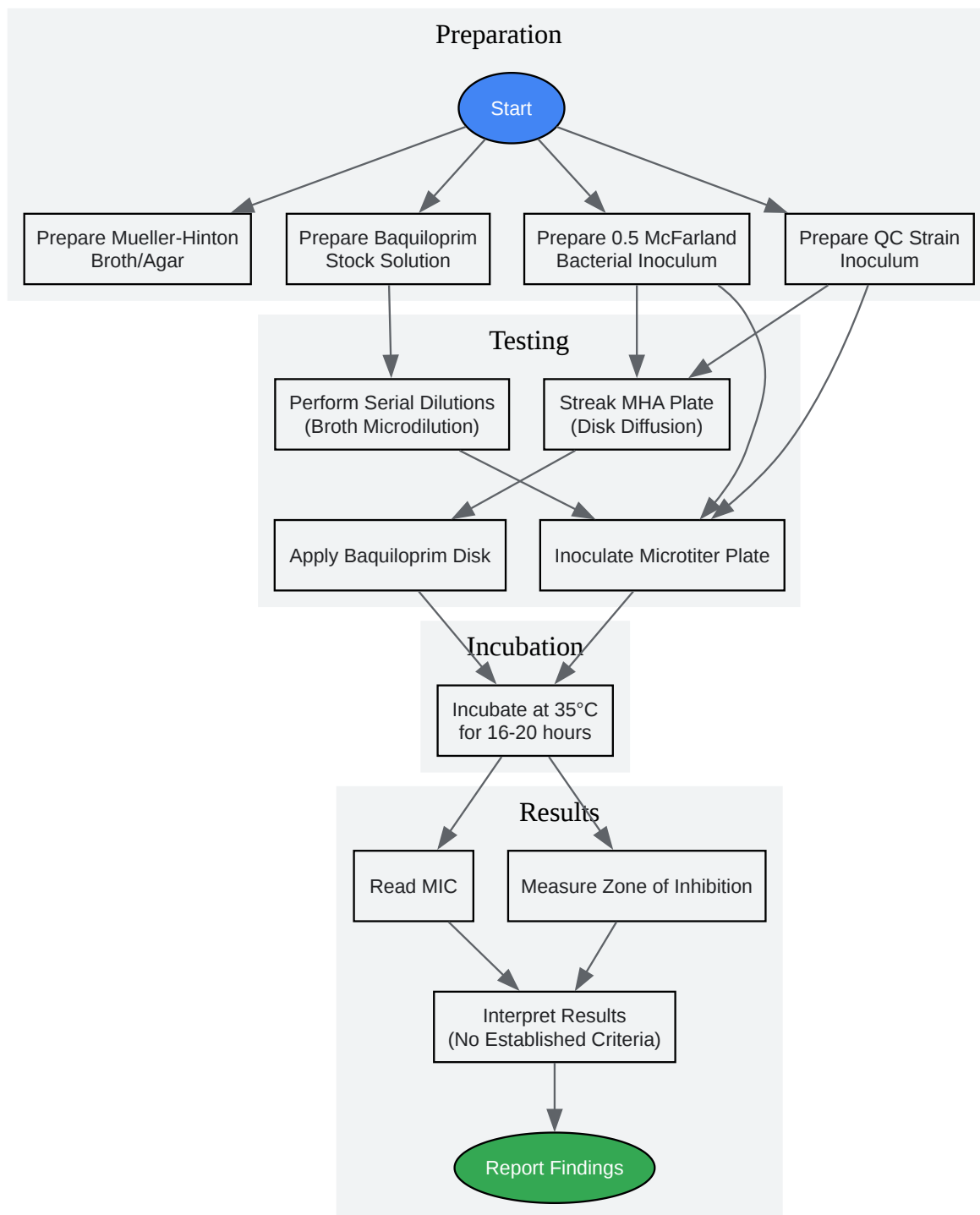
Introduction to Baquiloprim

Baquiloprim is an antibacterial agent that functions as a dihydrofolate reductase (DHFR) inhibitor.^[1] Similar to trimethoprim, it exhibits broad-spectrum activity against a variety of bacteria. **Baquiloprim** is often used in combination with sulfonamides, such as sulfadimidine, to achieve a synergistic bactericidal effect through the sequential blockade of the bacterial folic acid synthesis pathway.^{[2][3]}

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim's mechanism of action involves the inhibition of the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines and ultimately, bacterial DNA. By blocking DHFR, **Baquiloprim** depletes the bacterial cell of essential building blocks for DNA replication, leading to bacteriostasis.





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